

Application Note: Quantitative Analysis of Braylin in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Braylin

Cat. No.: B015695

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Abstract

This application note describes a robust and sensitive method for the quantification of **Braylin**, a novel therapeutic agent, in human plasma. The protocol utilizes a simple protein precipitation extraction followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies in a regulated bioanalytical environment. All quantitative data is presented in clear, structured tables, and detailed experimental workflows and related pathways are visualized.

Introduction

Braylin is a small molecule inhibitor currently under investigation for its therapeutic potential. Accurate and reliable measurement of **Braylin** concentrations in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development. This document provides a detailed protocol for the extraction and quantification of **Braylin** from human plasma, validated to meet industry standards.

Analytical Method

The method of choice for the bioanalysis of **Braylin** is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high selectivity, sensitivity, and speed. A stable isotope-

labeled internal standard (SIL-IS), **Braylin**-d4, is used to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation and injection.

Sample Preparation

A protein precipitation (PPT) method is employed for its simplicity, speed, and efficiency in removing high-abundance proteins from the plasma sample.

Liquid Chromatography

Chromatographic separation is achieved on a reverse-phase C18 column, providing good retention and peak shape for **Braylin** and its internal standard.

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for **Braylin** and **Braylin**-d4 ensure high selectivity and minimize interferences from endogenous matrix components.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for **Braylin** quantification in human plasma.

Table 1: LC-MS/MS Instrument Parameters

Parameter	Value
LC System	Shimadzu Nexera X2
Mass Spectrometer	SCIEX Triple Quad™ 6500+
Column	Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Braylin)	Q1: 415.2 m/z -> Q3: 287.1 m/z (Quantifier)
MRM Transition (Braylin)	Q1: 415.2 m/z -> Q3: 193.0 m/z (Qualifier)
MRM Transition (Braylin-d4)	Q1: 419.2 m/z -> Q3: 291.1 m/z (IS)

Table 2: Method Validation Summary

Validation Parameter	Result
Calibration Curve Range	0.5 - 500 ng/mL
Linearity (r^2)	> 0.998
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Accuracy at LLOQ, LQC, MQC, HQC	95.2% - 104.5%
Precision at LLOQ, LQC, MQC, HQC	$\leq 8.7\%$ CV
Mean Matrix Effect	1.03 (CV% ≤ 5.1)
Mean Recovery	98.7% (CV% ≤ 4.8)
Bench-Top Stability (24h, RT)	Within $\pm 10\%$ of nominal concentration
Freeze-Thaw Stability (3 cycles)	Within $\pm 12\%$ of nominal concentration

LQC: Low Quality Control (1.5 ng/mL), MQC: Medium Quality Control (75 ng/mL), HQC: High Quality Control (400 ng/mL)

Experimental Protocols

Required Materials

- Human plasma (K2-EDTA)
- **Braylin** reference standard
- **Braylin**-d4 internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Formic Acid (FA), LC-MS grade
- Deionized water
- Microcentrifuge tubes (1.5 mL)
- 96-well collection plates

- Calibrated pipettes and tips

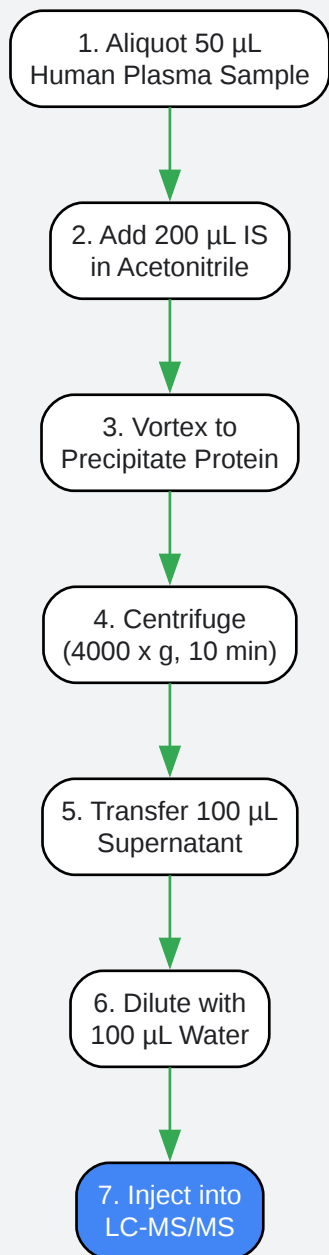
Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of **Braylin** and **Braylin-d4** in DMSO.
- Working Standard (WS) Solutions: Serially dilute the **Braylin** stock solution with 50:50 ACN:Water to prepare a series of working standards for the calibration curve (CC) and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **Braylin-d4** stock solution with ACN. This solution will be used as the protein precipitation solvent.

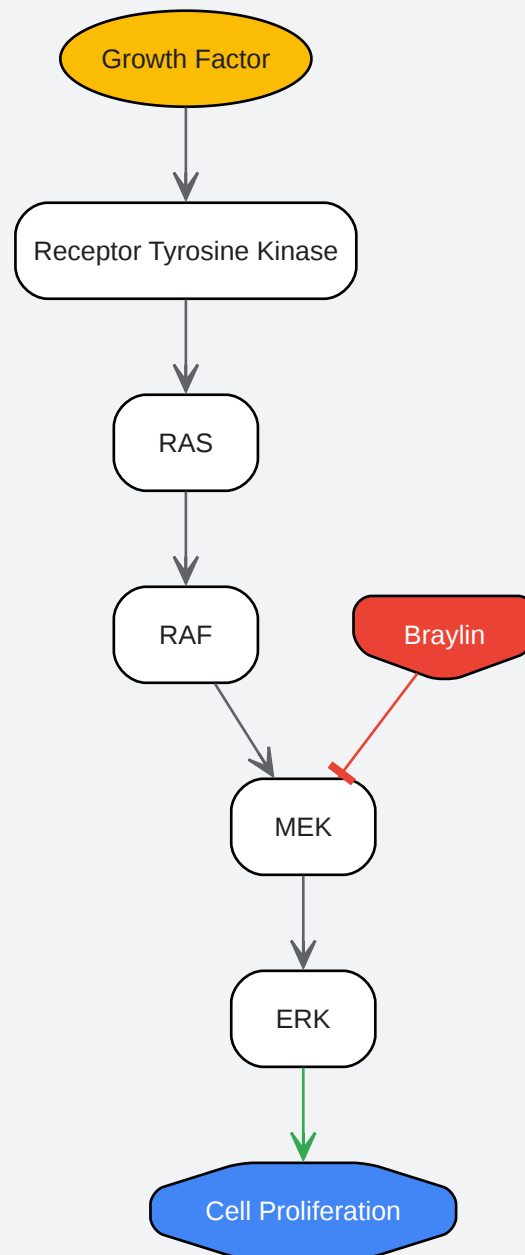
Sample Preparation Protocol: Protein Precipitation

- Aliquot 50 μ L of human plasma samples (standards, QCs, and unknowns) into a 96-well plate.
- Add 200 μ L of the IS Working Solution (100 ng/mL **Braylin-d4** in ACN) to each well.
- Seal the plate and vortex for 2 minutes at 1200 rpm to precipitate proteins.
- Centrifuge the plate at 4000 x g for 10 minutes at 4 °C.
- Carefully transfer 100 μ L of the supernatant to a clean 96-well collection plate.
- Add 100 μ L of deionized water to the supernatant to reduce organic content.
- Seal the plate, mix gently, and place it in the autosampler for LC-MS/MS analysis.

Sample Preparation Workflow



Hypothesized Braylin Signaling Pathway



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